(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid
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Description
Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is utilized for protecting hydroxy-groups in various chemical syntheses. This protection is particularly effective in conjunction with acid- and base-labile protecting groups, offering a convenient method for synthesizing complex organic compounds while maintaining the integrity of sensitive functional groups. One such application is in the synthesis of an octathymidylic acid fragment, illustrating its utility in nucleic acid chemistry (Gioeli & Chattopadhyaya, 1982).
Influenza Neuraminidase Inhibition
The compound is also involved in the design of influenza neuraminidase inhibitors. One of the core structures synthesized for this purpose is related to the (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl) group, demonstrating its relevance in medicinal chemistry for antiviral drug development. This research has contributed to the identification of potent inhibitors against influenza neuraminidase, a key enzyme in the lifecycle of the influenza virus (Wang et al., 2001).
Synthesis of Aromatic Polyamides
Another application is in the synthesis of new aromatic polyamides. Research has shown the utility of related fluorene-based compounds in the creation of polymers with high thermal stability and solubility in various organic solvents. These materials have potential applications in high-performance materials science, such as in the production of films and fibers (Hsiao, Yang, & Lin, 1999).
Aurora Kinase Inhibition in Cancer Treatment
Compounds related to the (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl) group have also been explored for their potential in cancer treatment, specifically as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition is a promising approach in cancer therapy. Research in this area contributes to the development of new therapeutic agents for cancer treatment (ヘンリー,ジェームズ, 2006).
Fluorescent Zn(II) Sensors in Biological Imaging
The compound's derivatives are also useful in the development of fluorescent sensors for biological imaging. For example, Zinpyr family sensors, which include fluorene-based moieties, have been synthesized for the detection of Zn(II) ions in biological systems. These sensors are important for studying zinc's role in biological processes and diseases (Nolan et al., 2006).
Properties
IUPAC Name |
(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-12-16-13-28(14-21(16)23(29)30)25(32)33-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKPDGXCVFMZOO-IIBYNOLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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